5-OxoETE-d7
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Overview
Description
This compound is primarily used as an internal standard for the quantification of 5-OxoETE by gas chromatography (GC) or liquid chromatography (LC) mass spectrometry . The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise quantification in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OxoETE-d7 involves the deuteration of 5-OxoETE. The process typically includes the following steps:
Oxidation of 5-HETE: 5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) is oxidized to form 5-OxoETE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically formulated in ethanol or other suitable solvents for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
5-OxoETE-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of 5-HETE to 5-OxoETE.
Reduction: Reduction of 5-OxoETE back to 5-HETE.
Substitution: Deuteration involves the substitution of hydrogen atoms with deuterium.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of 5-HETE to 5-OxoETE.
Deuterating Agents: Employed in the deuteration process to replace hydrogen atoms with deuterium.
Major Products
The major product formed from these reactions is this compound, which is used as an internal standard in mass spectrometry.
Scientific Research Applications
5-OxoETE-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard for the quantification of 5-OxoETE in various samples.
Biology: Helps in studying the metabolic pathways involving 5-OxoETE and its role in cellular processes.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of 5-OxoETE in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
5-OxoETE-d7 exerts its effects by mimicking the behavior of 5-OxoETE. It stimulates the migration and degranulation of eosinophils and activates the mitogen-activated protein kinase (MAPK) pathway in neutrophils. The molecular targets include the OXE receptor, which is highly expressed on eosinophils, basophils, neutrophils, and monocytes.
Comparison with Similar Compounds
Similar Compounds
5-OxoETE: The non-deuterated form of 5-OxoETE-d7.
5-HETE: The precursor to 5-OxoETE.
15(S)-HETE-d8: Another deuterium-labeled eicosanoid used in similar analytical applications.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in analytical chemistry and pharmacokinetic studies.
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(6Z,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/i6D,7D,9D,10D,12D,13D,16D |
InChI Key |
MEASLHGILYBXFO-FZNPLSPGSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(\[2H])/C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Origin of Product |
United States |
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